molecular formula C7H12O2 B054862 (4R)-4-Hydroxy-5-methylhex-5-en-2-one CAS No. 123072-84-4

(4R)-4-Hydroxy-5-methylhex-5-en-2-one

Cat. No.: B054862
CAS No.: 123072-84-4
M. Wt: 128.17 g/mol
InChI Key: LKGOBWHJXOZFIA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Hydroxy-5-methylhex-5-en-2-one is a chiral ketone featuring a hydroxyl group at the C4 position, a methyl substituent at C5, and a conjugated double bond at the C5–C6 position. Its stereochemistry (R-configuration at C4) and enone system (α,β-unsaturated ketone) make it a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and natural product analogs . The compound’s reactivity is influenced by the electron-deficient nature of the carbonyl group and the allylic hydroxyl group, which participates in hydrogen bonding and stereoselective transformations.

Properties

CAS No.

123072-84-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-4-hydroxy-5-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m1/s1

InChI Key

LKGOBWHJXOZFIA-SSDOTTSWSA-N

SMILES

CC(=C)C(CC(=O)C)O

Isomeric SMILES

CC(=C)[C@@H](CC(=O)C)O

Canonical SMILES

CC(=C)C(CC(=O)C)O

Synonyms

5-Hexen-2-one, 4-hydroxy-5-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

(E)-4,6-Diphenylhex-5-en-2-one ()
  • Structure: Similar enone backbone but lacks the hydroxyl group and features phenyl substituents at C4 and C4.
  • Physical Properties: Yellow oil (67% yield) with distinct NMR signals for aromatic protons (δ 7.2–7.4 ppm) and the enone system (δ 6.3 ppm for CH=).
  • Key Differences : The absence of a hydroxyl group reduces polarity, impacting solubility and reactivity. The phenyl groups enhance π-π stacking interactions, which may influence crystallization behavior compared to the methyl-substituted target compound .
4-(4-Hydroxyphenyl)hex-5-en-2-one ()
  • Structure: Contains a phenolic hydroxyl group at the para position of the C4 phenyl ring.
  • Physical Properties : Lower yield (18%) due to steric hindrance during synthesis. The hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent reactivity absent in the target compound .
(4S,5R)-4-Hydroxy-5-methylhept-6-en-2-one ()
  • Structure: Elongated carbon chain (heptenone vs. hexenone) with similar stereochemistry (4S,5R vs. 4R).
  • Key Differences : The additional methylene group alters lipophilicity (calculated LogP: ~1.8 vs. ~1.2 for the target compound) and may affect bioavailability in biological systems .
(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one ()
  • Structure : Incorporates a thiophene ring and a conjugated diene system.
  • Reactivity: The thiophene sulfur atom increases electron density at the carbonyl group, enhancing nucleophilic attack susceptibility compared to the target compound’s enone system .

Spectroscopic and Chromatographic Comparisons

Table 1: NMR Data Comparison
Compound $^1$H NMR (δ, ppm) Key Signals $^{13}$C NMR (δ, ppm) Key Signals Source
(4R)-4-Hydroxy-5-methylhex-5-en-2-one δ 1.2 (CH$_3$), δ 4.1 (C4-OH), δ 5.8 (CH=CH) δ 207.5 (C=O), δ 125.8 (CH=CH)
(E)-4,6-Diphenylhex-5-en-2-one δ 6.3 (CH=), δ 7.2–7.4 (Ar-H) δ 198.2 (C=O), δ 137.5 (Ar-C)
4-(4-Hydroxyphenyl)hex-5-en-2-one δ 6.7 (Ar-H), δ 5.7 (CH=), δ 2.5 (C3-CH$_2$) δ 201.0 (C=O), δ 156.3 (C-OH)
Table 2: Chromatographic Behavior (HPLC)
Compound Column (Daicel Chiralpak AD) Retention Time (min) Eluent (Hex:IPA) Source
This compound Not reported
(E)-4,6-Diphenylhex-5-en-2-one 99:1 27.1–28.6 0.5 mL/min

Bioactivity and Functional Group Influence

  • Enone System: Shared with compounds like thelepamide precursors (), the α,β-unsaturated ketone participates in conjugate additions, a key reactivity pathway in natural product biosynthesis .

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